molecular formula C13H15BF4N2O B7777870 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate

Cat. No.: B7777870
M. Wt: 302.08 g/mol
InChI Key: GNVDHRVFSJQOBH-UHFFFAOYSA-N
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Description

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate is a quaternary ammonium salt derived from pyridine. This compound is known for its unique structure, which includes a pyridinium core substituted with dimethyl and oxo groups. It is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate typically involves the reaction of 2,6-dimethyl-4-oxo-1(4H)-pyridine with methyl iodide to form the corresponding quaternary ammonium salt. This intermediate is then treated with tetrafluoroboric acid to yield the final product. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Synthetic Route:

    Starting Material: 2,6-Dimethyl-4-oxo-1(4H)-pyridine

    Reagent: Methyl iodide

    Intermediate: 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium iodide

    Reagent: Tetrafluoroboric acid

    Final Product: this compound

Chemical Reactions Analysis

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • 4-Substituted pyridines
  • Dialkyl pyridin-4-yl-phosphonates

Scientific Research Applications

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate involves its ability to act as an electrophile in various chemical reactions. The pyridinium nitrogen can undergo nucleophilic attack, leading to the formation of 1,4-dihydro intermediates. These intermediates can then be further transformed into various substituted pyridines and other derivatives.

Comparison with Similar Compounds

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate is unique due to its specific substitution pattern and reactivity. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2,6-dimethyl-1-(2-methylpyridin-1-ium-1-yl)pyridin-4-one;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N2O.BF4/c1-10-6-4-5-7-14(10)15-11(2)8-13(16)9-12(15)3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDHRVFSJQOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=CC=[N+]1N2C(=CC(=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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